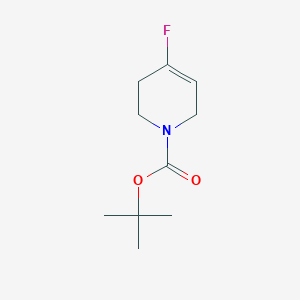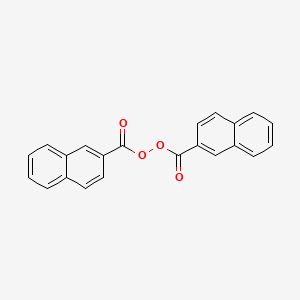
Bis(2-naphthoyl) peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-naphthoyl) peroxide is an organic peroxide compound characterized by the presence of two naphthoyl groups attached to a peroxide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-naphthoyl) peroxide typically involves the reaction of 2-naphthoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
2C10H7COCl+H2O2→(C10H7CO)2O2+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of reactants and control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-naphthoyl) peroxide undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can participate in oxidation reactions, often leading to the formation of naphthoquinones.
Reduction: Reduction of this compound can yield 2-naphthol and other related compounds.
Substitution: The naphthoyl groups can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthoquinones and related quinonoid compounds.
Reduction: 2-Naphthol and other reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthoyl derivatives.
Applications De Recherche Scientifique
Bis(2-naphthoyl) peroxide has several applications in scientific research:
Chemistry: Used as an initiator in radical polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of bis(2-naphthoyl) peroxide involves the generation of free radicals upon decomposition. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(1-naphthoyl) peroxide: Similar structure but with 1-naphthoyl groups.
Benzoyl peroxide: Commonly used peroxide with benzoyl groups.
Acetyl peroxide: Peroxide with acetyl groups.
Uniqueness
Bis(2-naphthoyl) peroxide is unique due to the presence of 2-naphthoyl groups, which impart distinct reactivity and stability compared to other peroxides. Its ability to participate in specific oxidation and substitution reactions makes it valuable in various chemical processes.
Propriétés
Numéro CAS |
38512-20-8 |
|---|---|
Formule moléculaire |
C22H14O4 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
naphthalene-2-carbonyl naphthalene-2-carboperoxoate |
InChI |
InChI=1S/C22H14O4/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)25-26-22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
Clé InChI |
CZZLBDWXSJTBCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)OOC(=O)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


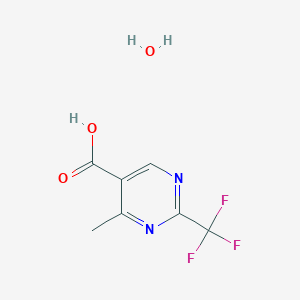
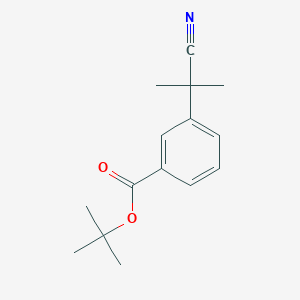
![6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13674754.png)
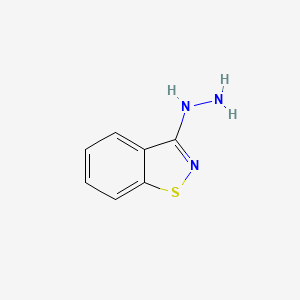
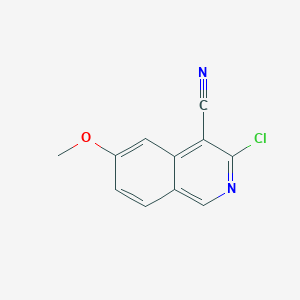
![6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13674773.png)
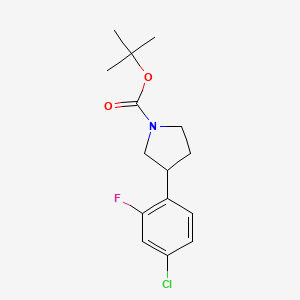
![2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13674801.png)

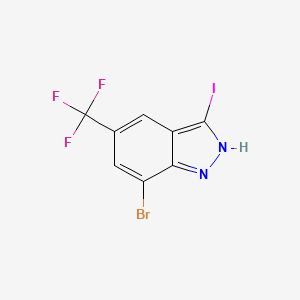
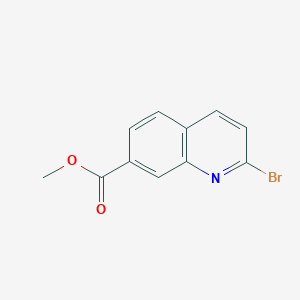
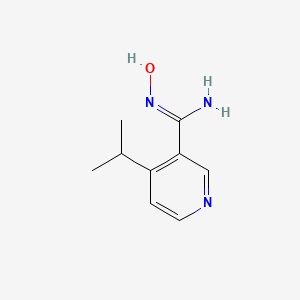
![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
